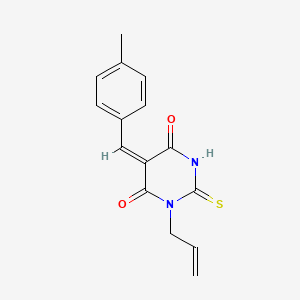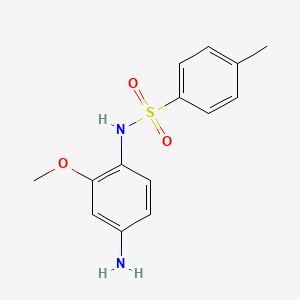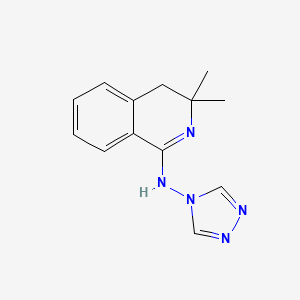
1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as MMB-THJ-018, is a synthetic cannabinoid that has been used for scientific research purposes. It is a potent agonist of the cannabinoid receptors and has been found to have a high affinity for the CB1 and CB2 receptors.
Mechanism of Action
1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts as a potent agonist of the cannabinoid receptors, particularly the CB1 and CB2 receptors. When it binds to these receptors, it activates them and produces a variety of effects on the body. The exact mechanism of action of 1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to produce its effects through the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to produce a variety of biochemical and physiological effects on the body. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, as well as effects on appetite and sleep. It has also been found to produce cardiovascular effects, such as changes in blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One advantage of using 1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its high affinity for the cannabinoid receptors, which allows for the study of these receptors and their effects on the body. However, one limitation is that 1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids found in the body.
Future Directions
Future research on 1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could focus on its potential therapeutic uses, such as for the treatment of pain, inflammation, and anxiety. It could also be used to study the effects of cannabinoids on the immune system and the development of new drugs that target the cannabinoid receptors. Additionally, further research could be done to better understand the mechanism of action of 1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its effects on the body.
Synthesis Methods
The synthesis of 1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. The chalcone is then reacted with thiourea to form the pyrimidinedione ring. Finally, the allyl group is added to the nitrogen atom to form the final product.
Scientific Research Applications
1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used in scientific research to study the cannabinoid receptors and their effects on the body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are found in the central nervous system and immune system, respectively. 1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
properties
IUPAC Name |
(5E)-5-[(4-methylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-3-8-17-14(19)12(13(18)16-15(17)20)9-11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATFZLLOXFLTDT-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)

![N-(2-aminoethyl)-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5867105.png)
![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)


![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)


![3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5867173.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5867179.png)
